4-Hydroxylidocaine is primarily derived from lidocaine through metabolic processes facilitated by cytochrome P450 enzymes, particularly cytochrome P450 1A2 and cytochrome P450 3A4 . This compound can be classified under the broader category of hydroxylated metabolites, which are formed through the hydroxylation of aromatic compounds. Its structure features a hydroxyl group (-OH) attached to the aromatic ring of the lidocaine molecule, which alters its chemical properties and biological activity.
The synthesis of 4-hydroxylidocaine occurs primarily through the metabolic pathway of lidocaine. The process involves enzymatic hydroxylation, where cytochrome P450 enzymes introduce a hydroxyl group into the aromatic ring of lidocaine .
The molecular structure of 4-hydroxylidocaine can be described as follows:
4-Hydroxylidocaine participates in various chemical reactions due to its functional groups. Key reactions include:
The mechanism of action for 4-hydroxylidocaine primarily involves its role as a metabolite of lidocaine. Upon administration, lidocaine is metabolized in the liver where it undergoes hydroxylation, resulting in the formation of 4-hydroxylidocaine. This metabolite retains some local anesthetic activity but may have altered pharmacological properties compared to its parent compound.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy provide insights into its structural features and confirm the presence of functional groups.
4-Hydroxylidocaine has several scientific applications:
4-Hydroxylidocaine (Chemical Abstracts Service Number 39942-41-1) is an organic molecule classified as a monoaryl-substituted aminoamide. Its systematic International Union of Pure and Applied Chemistry name is 2-(Diethylamino)-N-(4-hydroxy-2,6-dimethylphenyl)acetamide, reflecting its core structural components: a para-hydroxylated dimethylaniline ring linked via an amide bond to a diethylaminoacetamide chain. The molecular formula is C₁₄H₂₂N₂O₂, corresponding to a molecular weight of 250.34 grams per mole [1] [4] [6].
The compound’s structure features critical functional groups governing its physicochemical behavior:
Spectroscopic characterization confirms this architecture. Nuclear magnetic resonance spectroscopy would reveal distinct proton environments: methyl singlets for the aromatic dimethyl groups (~2.2 parts per million), a singlet for the acetamide’s methylene protons (~3.7 parts per million), and a quartet/multiplet pattern for the diethylamino group’s methyl and methylene protons. Mass spectrometry would show a parent ion mass-to-charge ratio of 250.34 for the molecular ion [M]⁺ [4] [6].
Table 1: Physicochemical Properties of 4-Hydroxylidocaine
Property | Value/Description |
---|---|
CAS Registry Number | 39942-41-1 |
Molecular Formula | C₁₄H₂₂N₂O₂ |
Molecular Weight | 250.34 g/mol |
IUPAC Name | 2-(Diethylamino)-N-(4-hydroxy-2,6-dimethylphenyl)acetamide |
SMILES Notation | O=C(CN(CC)CC)NC1=C(C)C=C(O)C=C1C |
Key Functional Groups | Phenolic hydroxyl, tertiary amine, amide bond |
Solubility Characteristics | Moderate water solubility (enhanced vs. lidocaine due to hydroxyl group); soluble in polar organic solvents |
4-Hydroxylidocaine is a major oxidative metabolite formed during the hepatic biotransformation of the widely used local anesthetic and antiarrhythmic drug lidocaine (2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide). This metabolic conversion is primarily catalyzed by the cytochrome P450 enzyme system, specifically isoforms CYP3A4 and CYP1A2. These enzymes mediate the insertion of a hydroxyl group (-OH) onto the aromatic ring at the para position relative to the amide nitrogen, transforming the inert methyl group of lidocaine into a polar phenolic functionality [2] [5] [7].
The metabolic pathway proceeds as follows:
While possessing reduced sodium channel blocking potency compared to lidocaine, 4-hydroxylidocaine retains significant pharmacological activity. Research indicates it contributes to lidocaine's overall clinical effects, particularly concerning central nervous system modulation. The hydroxyl group alters its receptor binding profile:
Table 2: Metabolic Characteristics of 4-Hydroxylidocaine
Characteristic | Details |
---|---|
Precursor Drug | Lidocaine (also formed from Monoethylglycinexylidide) |
Primary Metabolic Reaction | Aromatic hydroxylation (CYP3A4/CYP1A2 mediated) |
Enzymes Involved | Cytochrome P450 3A4, Cytochrome P450 1A2 |
Subsequent Metabolism | Rapid Phase II glucuronidation and sulfation; renal excretion of conjugates |
Key Pharmacological Activity | Weaker sodium channel blocker than lidocaine; Enhanced N-methyl-D-aspartate receptor antagonism |
The history of 4-hydroxylidocaine is intrinsically linked to the discovery and development of lidocaine itself. Lidocaine was first synthesized in 1943 by Swedish chemists Nils Löfgren and Bengt Lundqvist at the Stockholm University, representing a breakthrough as the first clinically viable amide-type local anesthetic with a superior safety profile compared to ester anesthetics like procaine or cocaine [3]. Its introduction into clinical practice in the late 1940s revolutionized local anesthesia and antiarrhythmic therapy.
The identification and characterization of 4-hydroxylidocaine emerged later, paralleling advances in analytical chemistry and drug metabolism science in the mid-20th century:
The isolation and study of 4-hydroxylidocaine significantly advanced the understanding of lidocaine's duration of action, potential for drug interactions (especially with CYP3A4 inhibitors or inducers), and inter-individual variability in response due to genetic polymorphisms in metabolizing enzymes. Its role as an analytical reference compound continues to support forensic toxicology, therapeutic drug monitoring, and pharmacological research focused on optimizing lidocaine therapy and understanding its multifaceted actions, including analgesia beyond pure sodium channel blockade [2] [5] [7].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4